Cas no 1170586-63-6 (2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide)

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide
- 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Benzeneacetamide, 4-ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-
-
- インチ: 1S/C18H16FN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
- InChIKey: SGYAZVZBKRZDEB-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2=NN=C(C3=CC=CC(F)=C3)O2)=O)=CC=C(CC)C=C1
2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-1795-40mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-4mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-30mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-2μmol |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-75mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-1mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-5μmol |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-25mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-50mg |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1374-1795-10μmol |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170586-63-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamideに関する追加情報
Recent Advances in the Study of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS: 1170586-63-6)
The compound 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS: 1170586-63-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide as a promising scaffold for drug development. The compound's unique structure, featuring a 1,3,4-oxadiazole core, has been shown to exhibit significant bioactivity, particularly in the modulation of key enzymatic pathways. Researchers have synthesized and evaluated derivatives of this compound to explore its structure-activity relationships (SAR) and optimize its pharmacological properties.
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against a specific kinase target implicated in inflammatory diseases. The researchers employed a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and the target enzyme. Their findings suggest that the fluorophenyl and ethylphenyl substituents play a critical role in enhancing the compound's affinity and selectivity.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, explored the anticancer potential of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide. The study revealed that the compound induces apoptosis in cancer cell lines by activating the intrinsic mitochondrial pathway. Furthermore, the researchers observed a synergistic effect when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.
Despite these promising findings, challenges remain in the development of 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Future research directions may include the design of prodrugs or nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile.
In conclusion, 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide represents a promising candidate for drug development, with demonstrated bioactivity in both inflammatory and oncological contexts. Continued research efforts are warranted to fully exploit its therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in medicinal chemistry.
1170586-63-6 (2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide) 関連製品
- 923692-30-2(ethyl 4-{3-(morpholin-4-yl)propylamino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)
- 1955554-62-7(3-amino-2-(oxan-4-yl)propanoic acid hydrochloride)




